Cas no 25255-56-5 (methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate)

Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate is a specialized organic compound with unique properties. It exhibits high purity and stability, making it suitable for advanced chemical syntheses. Its functional groups provide versatility in various reactions, enabling the synthesis of complex organic molecules. The compound's structural features offer enhanced reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical research.
methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate structure
25255-56-5 structure
Product Name:methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate
CAS No:25255-56-5
MF:C13H18O5S
MW:286.344023227692
MDL:MFCD27964435
CID:1421990
PubChem ID:22479327
Update Time:2025-06-18

methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-, methylester
    • methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate
    • methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate
    • Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
    • methyl 2,2-dimethyl-3-tosyloxypropionate
    • 2-(methoxycarbonyl)-2-methylpropyl 4-methylbenzenesulfonate
    • methyl 2,2-dimethyl-3-(4-toluenesulfonyloxy)propionate
    • EN300-22038702
    • 2,2-dimethyl-3-(toluene-4-sulfonyloxy)-propionic acid methyl ester
    • Methyl 2,2-dimethyl-3-(4-tolylsulfonyloxy)propionate
    • QDTQEKSCNKGNCD-UHFFFAOYSA-N
    • methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate
    • methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
    • G79318
    • Methyl 2,2-dimethyl-3-(p-tolylsulfonyloxy)propanoate
    • SCHEMBL275764
    • TsO-PIAMe
    • 25255-56-5
    • MDL: MFCD27964435
    • Inchi: 1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3
    • InChI Key: QDTQEKSCNKGNCD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC(C(=O)OC)(C)C

Computed Properties

  • Exact Mass: 286.08754
  • Monoisotopic Mass: 286.087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78A^2
  • XLogP3: 2.3

Experimental Properties

  • PSA: 69.67

methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate Pricemore >>

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Additional information on methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate

Introduction to Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate (CAS No. 25255-56-5)

Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate, a compound with the chemical formula C12H19O4S and a CAS number of 25255-56-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonate esters, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 4-methylbenzenesulfonyl group and a methyl ester moiety, contribute to its unique chemical properties and reactivity.

The synthesis of Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate involves a series of well-established organic reactions, including esterification and sulfonylation. The introduction of the 4-methylbenzenesulfonyl group enhances the compound's solubility in polar organic solvents and improves its interaction with biological targets. This makes it a valuable intermediate in the synthesis of more complex pharmaceutical molecules.

In recent years, there has been growing interest in sulfonate esters due to their role as key pharmacophores in various therapeutic agents. For instance, compounds containing the sulfonamide moiety have shown efficacy in treating conditions such as diabetes, inflammation, and infectious diseases. The structural motif present in Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate aligns with this trend, making it a promising candidate for further investigation.

The biological activity of Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. One notable area of interest is its interaction with proteases that play a role in cancer progression. Preliminary data suggest that this compound can modulate the activity of these enzymes, potentially leading to novel therapeutic strategies.

The compound's stability under various conditions is another critical aspect that has been studied extensively. Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate exhibits good stability in both aqueous and organic environments, which is essential for its formulation as a drug or a research chemical. This stability ensures that the compound remains effective throughout its intended use, whether in clinical trials or laboratory experiments.

The role of computational chemistry in understanding the properties of Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate cannot be overstated. Advanced computational methods have been employed to predict its binding affinity to biological targets and to optimize synthetic routes. These techniques provide valuable insights into the molecular interactions that govern its biological activity, aiding researchers in designing more effective derivatives.

In conclusion, Methyl 2,2-dimethyl-3-(4-methylbenzenesulfonyl)oxypropanoate (CAS No. 25255-56-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable chemical properties make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic interventions for various diseases.

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